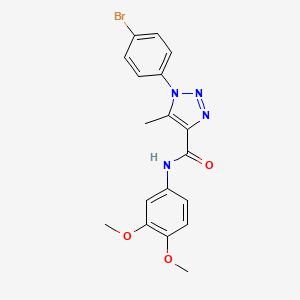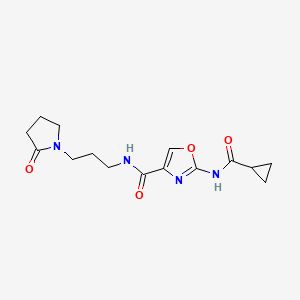
1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17BrN4O3 and its molecular weight is 417.263. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interact with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its antimicrobial properties. It has demonstrated significant activity against a range of bacterial and fungal pathogens. This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
Research has shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Photodynamic Therapy
Research has indicated that this compound can be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its structure allows it to generate reactive oxygen species upon light activation, which can effectively kill cancer cells. This makes it a promising agent for PDT.
These diverse applications highlight the versatility and potential of 1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in various fields of scientific research.
Source Source Source Source : Source : Source : Source : Source
properties
IUPAC Name |
1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-11-17(21-22-23(11)14-7-4-12(19)5-8-14)18(24)20-13-6-9-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXAYSOUDGWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)


![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)
![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)
![5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2700064.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)